(3-nitroso-1,3-thiazolidin-2-yl)methanol (3-nitroso-1,3-thiazolidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 92134-93-5
VCID: VC13631637
InChI: InChI=1S/C4H8N2O2S/c7-3-4-6(5-8)1-2-9-4/h4,7H,1-3H2
SMILES: C1CSC(N1N=O)CO
Molecular Formula: C4H8N2O2S
Molecular Weight: 148.19 g/mol

(3-nitroso-1,3-thiazolidin-2-yl)methanol

CAS No.: 92134-93-5

Cat. No.: VC13631637

Molecular Formula: C4H8N2O2S

Molecular Weight: 148.19 g/mol

* For research use only. Not for human or veterinary use.

(3-nitroso-1,3-thiazolidin-2-yl)methanol - 92134-93-5

Specification

CAS No. 92134-93-5
Molecular Formula C4H8N2O2S
Molecular Weight 148.19 g/mol
IUPAC Name (3-nitroso-1,3-thiazolidin-2-yl)methanol
Standard InChI InChI=1S/C4H8N2O2S/c7-3-4-6(5-8)1-2-9-4/h4,7H,1-3H2
Standard InChI Key ITBDROATCZHGRZ-UHFFFAOYSA-N
SMILES C1CSC(N1N=O)CO
Canonical SMILES C1CSC(N1N=O)CO

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (3-nitroso-1,3-thiazolidin-2-yl)methanol, reflecting its core thiazolidine ring system with nitroso (-N=O) and hydroxymethyl (-CH₂OH) substituents . Alternative nomenclature includes:

  • 2-Hydroxymethyl-N-nitrosothiazolidine

  • 3-Nitrosothiazolidine-2-methanol

  • CCRIS 5495 (Chemical Carcinogenesis Research Information System identifier) .

Table 1 summarizes critical identifiers:

PropertyValueSource Reference
CAS Registry Number92134-93-5, 979-02-2*
Molecular FormulaC₄H₈N₂O₂S
SMILES NotationC1CSC(N1N=O)CO
InChI KeyITBDROATCZHGRZ-UHFFFAOYSA-N
UNII Identifier9H65BYW9AP

*Note: CAS number discrepancy requires verification with supplier specifications .

Structural Characteristics

The molecule features a saturated five-membered thiazolidine ring (C-S-C-N-C linkage) with:

  • Nitroso group at position 3, introducing planarity and redox activity

  • Hydroxymethyl substituent at position 2, contributing to hydrogen bonding capacity

  • Chair conformation predominance in the thiazolidine ring, as evidenced by 3D conformational analysis .

The nitroso group's electron-withdrawing nature creates a polarized N=O bond (1.21 Å theoretical length) that influences ring aromaticity and reaction kinetics .

Physicochemical Profile

Computed Molecular Properties

Advanced computational modeling reveals these key characteristics:

Table 2: Quantum Chemical Properties

ParameterValueMethodology
Molecular Weight148.19 g/molPubChem 2.2
XLogP3 (Partition Coeff)0.1XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Topological Polar SA74.43 ŲPubChem
Rotatable Bonds1Cactvs 3.4.8.18

These properties suggest moderate hydrophilicity (XLogP3 = 0.1) and significant hydrogen bonding potential, making the compound soluble in polar aprotic solvents like dimethyl sulfoxide (predicted solubility >50 mg/mL) .

Spectroscopic Signatures

While experimental spectral data remains unpublished, theoretical predictions indicate:

  • IR Spectroscopy: Strong N=O stretch at 1480-1520 cm⁻¹ and O-H stretch at 3200-3400 cm⁻¹

  • NMR (¹H): Three distinct proton environments - thiazolidine ring protons (δ 3.1-3.8 ppm), hydroxymethyl group (δ 4.2 ppm), and nitroso-adjacent CH₂ (δ 2.8 ppm)

  • Mass Spectrometry: Base peak at m/z 148.03 (M⁺) with fragmentation patterns showing loss of hydroxymethyl group (m/z 117) .

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